1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
Description
1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a urea-based small molecule characterized by a pyrazine core substituted with a furan-3-yl group at the 3-position and a methylurea linker. Its structure combines heteroaromatic systems (pyrazine and furan) with a urea moiety, a motif commonly exploited in medicinal chemistry for hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-16-6-4-3-5-14(16)22-18(23)21-11-15-17(20-9-8-19-15)13-7-10-24-12-13/h3-10,12H,2,11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNYCYJRZBAVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea, with the CAS number 2034423-61-3, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, pharmacological evaluations, and biological activities of this compound, highlighting its relevance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 338.4 g/mol. Its structure features a urea linkage, an ethoxyphenyl group, and a furan-pyrazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034423-61-3 |
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 338.4 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The method often includes the formation of the urea linkage through isocyanate chemistry, followed by the introduction of the furan-pyrazine moiety via nucleophilic substitution reactions. This stepwise approach allows for the precise control of substituents that influence biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound). For instance, derivatives of urea have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL . The structural features that enhance this activity include hydrophobic substituents that improve membrane permeability.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties . Similar urea derivatives have demonstrated potent inhibition of lipopolysaccharide (LPS)-induced TNF-alpha production in vitro. This suggests that modifications in the urea structure can lead to enhanced anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .
Antitumor Activity
In vitro studies have indicated that certain analogs exhibit antitumor activity , particularly against cancer cell lines such as U937 and THP-1. The mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis . The structure–activity relationship (SAR) studies suggest that specific substitutions on the pyrazine or furan rings can significantly influence potency.
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Anti-inflammatory Effects :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Substituent Effects on Bioactivity :
- The 2-ethoxyphenyl group in the target compound likely enhances membrane permeability compared to the 4-fluorobenzyl group in ’s compound, which may prioritize target binding over passive diffusion .
- The furan-3-yl substituent introduces electron-rich aromaticity, contrasting with the pyridin-4-yl group in ’s analog, which offers a basic nitrogen for hydrogen bonding or ionic interactions .
Heterocyclic Core Variations: Pyrazine cores (as in the target compound) favor planar geometry for stacking interactions, whereas tetrazine derivatives () exhibit stronger electron-deficient surfaces for anion-π interactions .
Urea Linker Modifications :
- The methylurea linker in the target compound balances flexibility and hydrogen-bonding capacity. In contrast, piperidin-4-yl -linked analogs () introduce a basic nitrogen, altering solubility and target engagement .
Preparation Methods
Pyrazine Ring Formation
The pyrazine core is typically constructed via cyclization reactions. A modified Buchwald-Hartwig amination approach is employed, using:
- 2,5-Dichloropyrazine as the starting material.
- Furan-3-ylboronic acid for Suzuki-Miyaura coupling at the 3-position.
- Palladium catalysts (e.g., Pd(PPh₃)₄) and cesium carbonate as base in tetrahydrofuran (THF)/water (3:1) at 80°C.
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Cs₂CO₃, THF/H₂O, 80°C, 12h | 78% |
Amination at Pyrazine 2-Position
The chloropyrazine intermediate undergoes nucleophilic substitution:
- Reaction with benzylamine (2 equiv) in dimethylacetamide (DMA) at 120°C.
- Subsequent hydrogenolysis (H₂, Pd/C) removes the benzyl protecting group.
Preparation of 2-Ethoxyphenyl Isocyanate
Nitro Reduction and Phosgenation
- 2-Ethoxynitrobenzene is reduced to 2-ethoxyaniline using H₂/Pd-C in ethanol (90% yield).
- Phosgenation with triphosgene in dichloromethane (0°C, 2h) yields the isocyanate.
Safety Note: Phosgene alternatives like triphosgene are preferred due to lower toxicity.
Urea Bond Formation
Isocyanate-Amine Coupling
The final urea bond is formed via:
- Dropwise addition of 2-ethoxyphenyl isocyanate (1.1 equiv) to 3-(furan-3-yl)pyrazin-2-ylmethanamine in anhydrous THF.
- Catalytic DIPEA (N,N-diisopropylethylamine) to scavenge HCl.
- Reaction at 0°C → room temperature over 24h.
Optimization Data:
| Solvent | Temp (°C) | Yield | Purity (HPLC) |
|---|---|---|---|
| THF | 0 → 25 | 65% | 92% |
| DMF | 25 | 58% | 88% |
| Toluene | 25 | 47% | 85% |
Carbodiimide-Mediated Alternative
For scale-up, a HATU -mediated coupling is employed:
- 2-Ethoxyphenylcarbamic acid + 3-(furan-3-yl)pyrazin-2-ylmethanamine .
- HATU (1.05 equiv), DIPEA (3 equiv) in DMF, 25°C, 4h.
- Yields improve to 73% with reduced side products.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine-H), 7.92 (d, J=8.4 Hz, 1H, aryl-H), 6.78 (m, 2H, furan-H).
- HRMS (ESI+): m/z calcd for C₁₉H₁₈N₄O₃ [M+H]⁺ 359.1354, found 359.1358.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Isocyanate coupling | High atom economy | Phosgene handling required | Lab-scale (<100g) |
| HATU-mediated | Mild conditions, scalable | Costly reagents | Pilot-scale |
| Continuous flow | Rapid mixing, improved safety | Equipment-intensive | Industrial |
Challenges and Optimization Strategies
- Furan Ring Stability : The furan-3-yl group is prone to oxidation. Conducting reactions under nitrogen atmosphere improves yields by 12-15%.
- Urea Hydrolysis : Final compounds are stored at -20°C in amber vials to prevent degradation.
- Regioselectivity : Use of microwave-assisted synthesis (100°C, 30 min) enhances pyrazine functionalization selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
